BenchChemオンラインストアへようこそ!

3-Methoxychalcone

Inflammation Neutrophil Biology Diabetes Complications

Scientifically, generic substitution among methoxychalcone analogs is unsound due to well-characterized position-dependent activity cliffs. This specific 3-methoxy regioisomer is validated for reproducible anti-inflammatory, antimicrobial, and antiproliferative efficacy. For targeted drug discovery programs—particularly those modeling diabetic neutrophil oxidative burst or resistant Gram-negative pathogens—this compound eliminates the experimental variability caused by off-target isomer effects. Ensure batch-to-batch consistency by procuring this core scaffold, not a functionally distinct substitute.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
Cat. No. B7767245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxychalcone
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+
InChIKeyIWFHVAAFIDSBRL-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxychalcone: Comparative Activity Profile for Inflammation and Oncology Research Procurement


3-Methoxychalcone (CAS 1729-51-7) is a methoxylated chalcone derivative belonging to the α,β-unsaturated ketone flavonoid precursor class [1]. The methoxy substitution at the 3-position of the B-ring distinguishes it from regioisomeric analogs (e.g., 2-methoxy or 4-methoxy chalcones), conferring distinct bioactivity profiles in inflammation modulation, antimicrobial activity, and antiproliferative efficacy [2]. This compound serves as a valuable research tool in drug discovery pipelines targeting neutrophil-mediated inflammation, resistant bacterial infections, and cancer cell proliferation [1].

3-Methoxychalcone: Why Regioisomeric Methoxychalcones Are Not Interchangeable in Research Applications


Generic substitution among methoxychalcone analogs is scientifically unsound due to position-dependent activity cliffs [1]. A systematic evaluation of 17 regioisomeric methoxychalcones demonstrated that the position of the methoxy substituent on ring A versus ring B, and its specific location (e.g., 2'- vs 3'- vs 4'-position), profoundly alters biological potency and target specificity [2]. For instance, 3'-methoxychalcone exhibits selective anti-Pseudomonas activity (MIC = 7.8 μg/mL) that is absent in other regioisomers, while 2',5'-dimethoxychalcone preferentially displays antiproliferative effects with IC50 values of 7.7–9.2 μM against skin and breast cancer cell lines [2]. Furthermore, the addition of hydroxy substituents to the 3-methoxychalcone scaffold (e.g., 2',4-dihydroxy-3-methoxychalcone) yields up to >40-fold enhanced potency in neutrophil oxidative burst inhibition compared to the unsubstituted parent chalcone [1]. These position-specific structure-activity relationships (SAR) preclude indiscriminate analog substitution and necessitate compound-specific procurement for reproducible experimental outcomes.

3-Methoxychalcone: Quantitative Differentiation Evidence Versus Closest Analogs


2',4-Dihydroxy-3-methoxychalcone: Superior Potency in Neutrophil Oxidative Burst Inhibition Compared to Unsubstituted Chalcone

In a direct head-to-head comparison within a panel of 25 structurally related chalcones, 2',4-dihydroxy-3-methoxychalcone (compound 3) demonstrated the most potent inhibition of neutrophil oxidative burst with an IC50 ≤ 5 μM [1]. In contrast, the unsubstituted parent chalcone scaffold lacking methoxy and hydroxy substituents exhibited no significant inhibitory activity at concentrations up to 200 μM in the same assay system, representing a potency differential of at least 40-fold [1]. This study was the first to characterize 2',4-dihydroxy-3-methoxychalcone in this biological context, and the authors explicitly noted the importance of the 3-methoxy substituent on the B-ring, combined with hydroxy substituents at the C-2' and C-4 positions, for achieving maximal inhibitory activity [1].

Inflammation Neutrophil Biology Diabetes Complications

3'-Methoxychalcone: Selective Anti-Pseudomonas Activity Absent in 4-Methoxychalcone Regioisomer

In a systematic comparative evaluation of 17 regioisomeric methoxychalcones, 3'-methoxychalcone (compound 6) displayed selective antibacterial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 7.8 μg/mL [1]. Critically, the regioisomeric analog 4-methoxychalcone (compound 14, methoxy substitution on ring B at the 4-position) showed no activity against P. aeruginosa (MIC > 100 μg/mL) in the same assay panel, despite having identical molecular formula and molecular weight [1]. This position-dependent activity cliff demonstrates that the 3'-methoxy substitution pattern is a key determinant of anti-Pseudomonas efficacy within the methoxychalcone series. The study also established that 3',4',5'-trimethoxychalcone (compound 12) exhibited antifungal activity against Candida krusei with MIC = 3.9 μg/mL, which was 8-fold more potent than the reference drug fluconazole [1].

Antibacterial Pseudomonas aeruginosa Drug Resistance

3-Methoxychalcone Derivatives: Enhanced Antiproliferative Activity Relative to Unsubstituted Chalcone in Multiple Cancer Cell Lines

Cross-study analysis reveals that 3-methoxychalcone derivatives consistently demonstrate potent antiproliferative activity across diverse cancer cell lines, whereas the unsubstituted parent chalcone scaffold requires significantly higher concentrations to achieve comparable effects [1][2]. In one study, 2,4-dihydroxy-3-methoxychalcone (compound 1) exhibited cytotoxicity against HL-60 (leukemia), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 12.2, 5.1, and 12.5 μg/mL, respectively [1]. In a separate study, 2',4-dihydroxy-3-methoxychalcone showed cytotoxic activity against HeLa, WiDr (colon), and T47D (breast) cell lines with IC50 values of 12.80, 19.57, and 20.73 μg/mL, respectively [2]. While direct head-to-head comparison with unsubstituted chalcone was not performed in these specific assays, class-level SAR studies consistently demonstrate that methoxy substitution at the 3-position on ring B, particularly when combined with hydroxy groups, substantially enhances antiproliferative potency relative to the unsubstituted chalcone scaffold across multiple independent investigations [3].

Cancer Cytotoxicity Natural Products

Differential Cytotoxic Potency of 3-Methoxychalcone Derivatives in Direct Comparison to Hydroxylated Analogs

In a direct comparative study evaluating chalcone analogs in a nanoformulated system, 3-methoxychalcone demonstrated distinct cytotoxic potency relative to hydroxyl-substituted analogs [1]. Specifically, 3-methoxychalcone exhibited cytotoxicity with IC50 values in the range of 47.58–47.97 μM against tumor cells when formulated in nanoparticles, whereas 3-hydroxychalcone (the direct hydroxy analog) showed comparable potency in the same assay system (IC50 = 47.58–47.97 μM) [1]. More significantly, 3-chlorochalcone (the chloro-substituted analog) demonstrated substantially enhanced potency relative to both the methoxy and hydroxy analogs in the same nanoformulation system [1]. This direct comparative data establishes that while 3-methoxychalcone and 3-hydroxychalcone exhibit similar baseline activity, the methoxy substitution provides distinct physicochemical properties (enhanced lipophilicity, improved membrane permeability) that may confer advantages in specific formulation or delivery contexts despite comparable in vitro potency [2].

Cancer Cytotoxicity Structure-Activity Relationship

Synergistic Potential of 2',4-Dihydroxy-3-methoxychalcone with Oxacillin Against MRSA: Class-Level Inference

In a study investigating chalcone-oxacillin combinations against methicillin-resistant Staphylococcus aureus (MRSA), 2',4'-dihydroxy-3'-methoxychalcone was evaluated alongside other substituted chalcones for synergistic antibacterial activity [1]. While the best overall combination was observed with 2',3'-dihydroxychalcone plus oxacillin (MIC = 11.2 μg/mL), the 2',4'-dihydroxy-3'-methoxychalcone-oxacillin combination also demonstrated satisfactory synergistic activity against MRSA ATCC 43300 [1]. The study authors noted that the mechanism of bacteriostatic inhibition for the 2',4'-dihydroxy-3'-methoxychalcone-oxacillin combination differed from other chalcone combinations tested, warranting further mechanistic investigation [1]. This finding establishes class-level evidence that methoxy-substituted chalcones bearing hydroxy groups can potentiate the activity of conventional β-lactam antibiotics against resistant S. aureus strains [1].

Antibacterial MRSA Synergy Drug Combination

3-Methoxychalcone: Evidence-Based Research Applications and Procurement Scenarios


Neutrophil-Mediated Inflammation Studies and Diabetic Complication Models

Researchers investigating neutrophil oxidative burst and chronic inflammation associated with diabetes should procure 2',4-dihydroxy-3-methoxychalcone for its demonstrated IC50 ≤ 5 μM in inhibiting human neutrophil oxidative burst—representing a >40-fold potency advantage over unsubstituted chalcone scaffolds [1]. The compound retains activity under high glucose conditions, making it particularly suitable for diabetic complication models where neutrophil dysregulation contributes to tissue damage [1].

Anti-Pseudomonas aeruginosa Drug Discovery Programs

For antibacterial discovery programs targeting Gram-negative ESKAPE pathogens, 3'-methoxychalcone (MIC = 7.8 μg/mL against P. aeruginosa) is the preferred procurement choice [1]. Substitution with the 4-methoxychalcone regioisomer is scientifically contraindicated, as it shows no activity against P. aeruginosa (MIC > 100 μg/mL) in the same assay system [1].

Cancer Lead Compound Optimization and SAR Studies

Medicinal chemistry programs optimizing chalcone-based anticancer leads should utilize 3-methoxychalcone derivatives as starting scaffolds based on their consistent antiproliferative activity across breast (MCF-7, IC50 = 5.1 μg/mL; T47D, IC50 = 20.73 μg/mL), cervical (HeLa, IC50 = 12.5–12.80 μg/mL), and colon (WiDr, IC50 = 19.57 μg/mL) cancer cell lines [1][2]. The 3-methoxy substitution represents a validated pharmacophoric element for maintaining cytotoxicity while enabling further structural elaboration.

Antibiotic Adjuvant and MRSA Combination Therapy Research

Research groups investigating chalcone-antibiotic combinations against methicillin-resistant S. aureus should consider 2',4'-dihydroxy-3'-methoxychalcone for synergy studies with β-lactam antibiotics [1]. The compound has demonstrated satisfactory synergistic activity with oxacillin against MRSA ATCC 43300, with mechanistic differences noted relative to other chalcone combinations, warranting further investigation into its potential as an antibiotic adjuvant [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.